molecular formula C15H15ClN2O3S B2532236 4'-(4-Chlorobenzylsulfamoyl)acetanilide CAS No. 573994-62-4

4'-(4-Chlorobenzylsulfamoyl)acetanilide

Cat. No. B2532236
CAS RN: 573994-62-4
M. Wt: 338.81
InChI Key: ANYOZXNYIZHELY-UHFFFAOYSA-N
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Description

4'-(4-Chlorobenzylsulfamoyl)acetanilide, also known as CBSA, is a sulfonamide compound that has been widely used in scientific research as a tool to study the biological effects of sulfonamides. CBSA has been shown to have a range of biochemical and physiological effects, making it a valuable compound for studying various biological processes.

Mechanism of Action

The mechanism of action of 4'-(4-Chlorobenzylsulfamoyl)acetanilide is similar to that of other sulfonamide compounds. This compound inhibits the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. By inhibiting this enzyme, this compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its antibacterial properties, this compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body. This compound has also been shown to inhibit the activity of the enzyme carbonic anhydrase II, which is involved in the regulation of intraocular pressure in the eye.

Advantages and Limitations for Lab Experiments

4'-(4-Chlorobenzylsulfamoyl)acetanilide has several advantages for use in lab experiments. It is a well-characterized compound that is readily available from commercial sources. It is also relatively stable and has a long shelf life. However, this compound has some limitations as well. It is not selective for dihydropteroate synthase and can inhibit other enzymes as well. It can also have off-target effects on other biological processes.

Future Directions

There are several future directions for research on 4'-(4-Chlorobenzylsulfamoyl)acetanilide. One area of interest is the development of more selective inhibitors of dihydropteroate synthase. Another area of interest is the development of this compound derivatives with improved pharmacological properties. Additionally, this compound could be used as a tool to study the role of carbonic anhydrase in various biological processes. Finally, this compound could be used in combination with other antibiotics to enhance their antibacterial activity.

Synthesis Methods

4'-(4-Chlorobenzylsulfamoyl)acetanilide is synthesized through a multi-step process starting from 4-chlorobenzoic acid. The first step involves the conversion of 4-chlorobenzoic acid to 4-chlorobenzoyl chloride, which is then reacted with acetanilide to produce 4'-(4-Chlorobenzoyl)acetanilide. This intermediate compound is then treated with sodium sulfite to obtain this compound.

Scientific Research Applications

4'-(4-Chlorobenzylsulfamoyl)acetanilide has been used extensively in scientific research to study the biological effects of sulfonamides. Sulfonamides are a class of compounds that have been used as antibiotics for many years. This compound has been shown to inhibit the growth of bacteria, making it a valuable tool for studying the mechanisms of action of sulfonamides.

properties

IUPAC Name

N-[4-[(4-chlorophenyl)methylsulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3S/c1-11(19)18-14-6-8-15(9-7-14)22(20,21)17-10-12-2-4-13(16)5-3-12/h2-9,17H,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANYOZXNYIZHELY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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